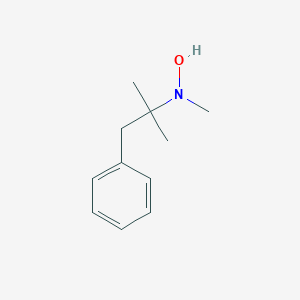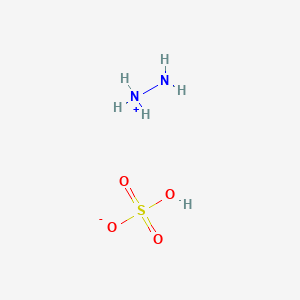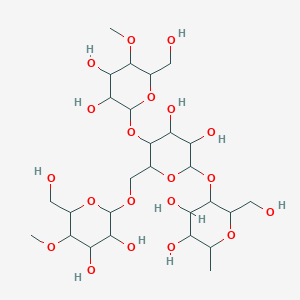
Starch, pregelatinized
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregelatinized starch is a modified form of starch that has undergone a thermal and mechanical process to rupture and gelatinize the starch granules . This results in a product with cold-water solubility and thickening properties . It is commonly used in various industries, such as food, pharmaceutical, paper, and textiles .
Synthesis Analysis
Pregelatinized starch is produced by subjecting native starch to heat and moisture, causing the granules to swell and then burst . This results in the formation of a viscous paste, which is then dried and ground into a fine powder . There are several methods for producing pregelatinized starch, including drum drying and extrusion cooking .
Molecular Structure Analysis
Starch is primarily derived from plant carbohydrates and is a renewable biopolymer that is found in various plant tissues . Natural starch consists of amylose and amylopectin , and it presents a complex semi-crystalline structure with a starch granule density of 1.5 g/mL . The molecular weight of amylopectin is significantly higher than that of amylose, with most samples containing between 15% and 30% of amylose .
Chemical Reactions Analysis
Chemical modification of starch is based on the chemical reactivity of the constituent glucose monomers which are polyhydroxyl and can undergo several reactions . Starch can undergo reactions such as hydrolysis, esterification, etherification and oxidation . These reactions give modified starches which can be used in baked foods, confectionaries, soups and salad dressings .
Physical And Chemical Properties Analysis
Pregelatinized starch has several properties that make it useful in various industries . Some of its properties include cold-water solubility, thickening and gelling ability, lack of birefringence, reduced molecular weight, reduced intrinsic viscosity, and high swelling power .
Scientific Research Applications
Instant Cold Water Solubility and Thickening/Gelling Capabilities
Pre-gelatinized starch (PGS) is a type of physical modification of starch that is accomplished by heating and mechanical shearing . The objective is to generate starch ingredients with instantaneous cold water solubility and thickening/gelling capabilities . PGS particles exhibit a complete lack of birefringence and generally retain very little original native granule structure .
Food and Beverage Products
PGS is used as a thickener and gelling agent in food and beverage products . It is widely used in food products to improve product quality . For example, it is used in low-fat salad dressings, high-solid fillings, bakery fillings, and dry mixes .
Pharmaceutical Tablets
In the pharmaceutical industry, PGS is used as a binder and filler in pharmaceutical tablets . It helps in the tablet disintegration process .
Papermaking
PGS is used as a coating and sizing agent in papermaking . It helps in improving the quality of the paper.
Modified Starches in Food Industry
Native starch is subjected to various forms of modification to improve its structural, mechanical, and thermal properties for wider applications in the food industry . The gelatinization properties of modified starch can be applied for the improvement of food products such as ready-to-eat, easily heated or frozen food, or food products with longer shelf life .
Mechanism of Action
Target of Action
Pregelatinized starch (PGS) is a type of physical modification of starch that is accomplished by heating and mechanical shearing . The primary targets of PGS are the starch granules themselves. The objective is to generate starch ingredients with instantaneous cold water solubility and thickening/gelling capabilities .
Mode of Action
PGS, sometimes called “instant” starches, can be dissolved in water at temperatures below gelatinization of the native starches . This is achieved by rupturing all or part of the granules in the presence of water and subsequently drying . The process results in a product that swells in cold water .
Biochemical Pathways
Starch is composed of amylopectin, a highly branched glucan, and amylose, an essentially linear glucan . The ratio of amylose and amylopectin in starch differs based on their botanical source .
Pharmacokinetics
Its solubility in cold water improves its bioavailability in the sense that it can be easily incorporated into various food and pharmaceutical products .
Result of Action
The result of the action of PGS is the production of a starch product that has improved flow and compression characteristics, allowing its use in various applications . It can be easily dispersed in cold water due to its properties, i.e., solubility and good adhesion in cold water . It is widely used in food products, animal products, pharmaceutical products, and other products to improve product quality .
Action Environment
The action of PGS is influenced by environmental factors such as temperature and humidity. The process of pregelatinization involves heating and mechanical shearing, and the resulting product is stable under a variety of conditions . .
Future Directions
Recent progress in understanding starch gelatinization, an important property determining food quality, has led to the development of kinetics modeling for understanding starch gelatinization under both limited and excessive water content . The presence of salts, sugars, protein, lipids and non-starch polysaccharides can affect starch gelatinization through various mechanisms . All these new insights and future directions in terms of better understanding starch gelatinization property were summarized .
properties
IUPAC Name |
5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISHJVIRFPGGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amylum | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

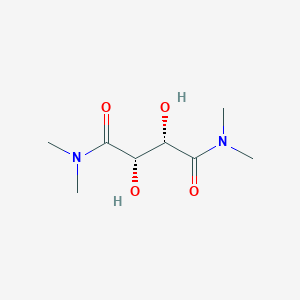


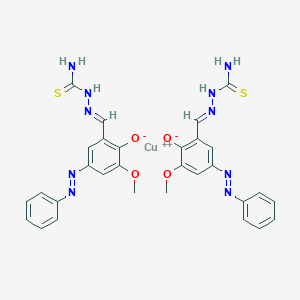
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)

